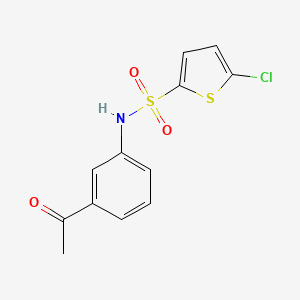

N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves routes that prioritize efficiency, yield, and purity. For example, a highly efficient and simple route to synthesize related sulfonamide compounds under base conditions has been reported, offering excellent yields, short reaction times, and high purity. Such methods typically utilize 1H-NMR, FT-IR, and UV-Vis spectroscopy for structural elucidation, and crystal structures are often determined by single crystal X-ray structure analysis (Kobkeatthawin et al., 2017).

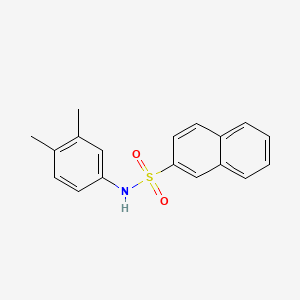

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their V-shape conformation, with dihedral angles formed between substituted benzene rings. Crystal packing involves N–H···O and C–H···O hydrogen bonds, along with weak C−H···O, C−Cl···π, and π···π interactions, stabilizing the crystal structure (Kobkeatthawin et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including cyclization and rearrangement. The chemical reactivity can be tailored to yield novel compounds with significant biological activities. Such derivatives have been explored for their antibacterial and antifungal properties through modifications in their molecular structure (Baranovskyi et al., 2018).

作用機序

Target of Action

N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have antibacterial properties and are commonly used worldwide . They exhibit their antibacterial activity by inhibiting the synthesis of folic acid in bacteria, which is crucial for the bacteria’s growth and reproduction .

Mode of Action

Sulfonamides, in general, are structural analogs of para-aminobenzoic acid (paba), a substrate of the enzyme dihydropteroate synthetase involved in the synthesis of folic acid . They inhibit this enzyme, thereby blocking the synthesis of folic acid in bacteria .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides disrupt various biochemical pathways in bacteria that depend on folic acid, such as the synthesis of nucleic acids and proteins. This disruption affects the bacteria’s ability to grow and reproduce, effectively stopping the bacterial infection .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide is the inhibition of bacterial growth and reproduction. This is achieved by blocking the synthesis of folic acid, which is essential for the bacteria’s survival .

Action Environment

The action of N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of bacterial resistance can affect the compound’s efficacy. Additionally, the compound’s stability could be affected by factors such as temperature and pH .

特性

IUPAC Name |

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S2/c1-8(15)9-3-2-4-10(7-9)14-19(16,17)12-6-5-11(13)18-12/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKFWDAXOLGQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)

![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)

![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)

![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)